molecular formula C16H11Br2NO2 B2523457 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid CAS No. 2375260-99-2

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid

Cat. No.: B2523457
CAS No.: 2375260-99-2
M. Wt: 409.077
InChI Key: YFNXNKZXYZYCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid is a chemical compound with the molecular formula C16H11Br2NO2 It is an indole derivative, which means it contains an indole ring structure, a common feature in many natural products and pharmaceuticals

Scientific Research Applications

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The application of indole derivatives, including 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid, in the treatment of various disorders has attracted increasing attention in recent years . Future research will likely focus on further exploring their biological properties and developing novel methods of synthesis .

Preparation Methods

The synthesis of 1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid typically involves the reaction of 2,5-dibromobenzyl chloride with indole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid can be compared with other similar indole derivatives, such as:

    1-[(2,5-Dichlorophenyl)methyl]indole-2-carboxylic acid: This compound has chlorine atoms instead of bromine atoms, which may result in different chemical and biological properties.

    1-[(2,5-Difluorophenyl)methyl]indole-2-carboxylic acid: The presence of fluorine atoms can significantly alter the compound’s reactivity and biological activity.

    1-[(2,5-Dimethylphenyl)methyl]indole-2-carboxylic acid: The methyl groups can affect the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

1-[(2,5-dibromophenyl)methyl]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2NO2/c17-12-5-6-13(18)11(7-12)9-19-14-4-2-1-3-10(14)8-15(19)16(20)21/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNXNKZXYZYCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC3=C(C=CC(=C3)Br)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.